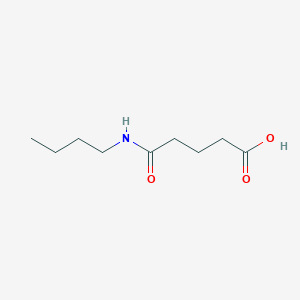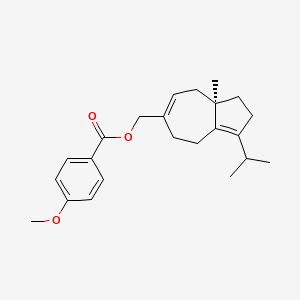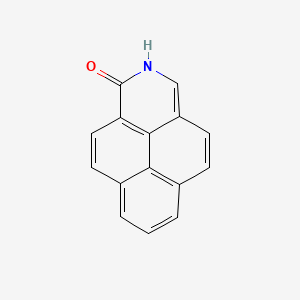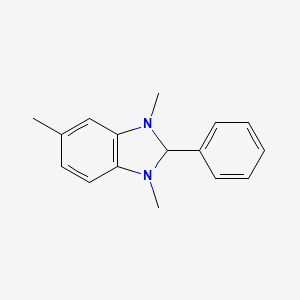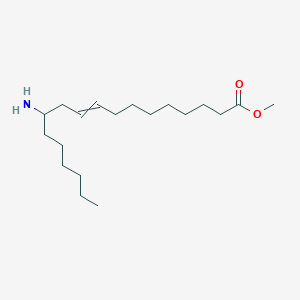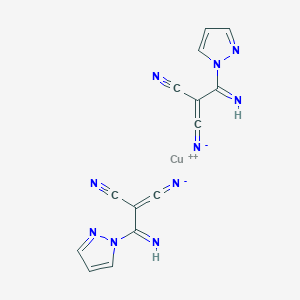
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide is a complex organic compound that features a copper ion coordinated with a pyrazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide typically involves the reaction of a pyrazole derivative with a copper salt under specific conditions. One common method involves the use of copper(II) acetate and the pyrazole derivative in a solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ion to a lower oxidation state.
Substitution: The pyrazole ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of copper-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide has several scientific research applications:
Wirkmechanismus
The mechanism by which copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide exerts its effects involves several pathways:
Generation of Reactive Oxygen Species (ROS): The compound can generate ROS, which can damage cellular components such as DNA, proteins, and lipids.
Interaction with Biomolecules: It can bind to proteins and enzymes, altering their function and leading to cellular effects.
Induction of Apoptosis: In cancer cells, the compound can induce apoptosis through the activation of caspases and other apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide can be compared with other copper-pyrazole complexes:
Polyoxometalate-Supported Copper(I)−Pyrazole Complex: This complex has unusual stability and is used in organic transformations.
Copper(II) Complexes with Tripodal Bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine Moiety: These complexes have shown potent anticancer activity.
Copper(I) and Copper(II) Complexes with N,O-Donor Ligands Based on Pyrazole Moieties: These complexes are used in various catalytic applications.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
102400-38-4 |
|---|---|
Molekularformel |
C14H8CuN10 |
Molekulargewicht |
379.83 g/mol |
IUPAC-Name |
copper;(2-cyano-3-imino-3-pyrazol-1-ylprop-1-enylidene)azanide |
InChI |
InChI=1S/2C7H4N5.Cu/c2*8-4-6(5-9)7(10)12-3-1-2-11-12;/h2*1-3,10H;/q2*-1;+2 |
InChI-Schlüssel |
KTCPLSFJUKZWEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C(=N)C(=C=[N-])C#N.C1=CN(N=C1)C(=N)C(=C=[N-])C#N.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



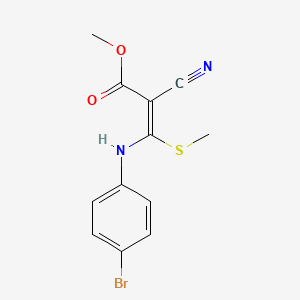
![Benzene, 1,1'-[(3-methylbutylidene)bis(thio)]bis-](/img/structure/B14335318.png)

![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)

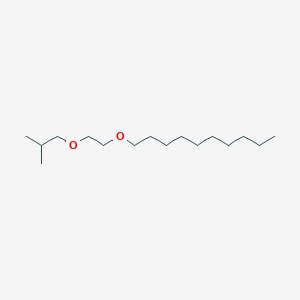
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
